Progesterone 3-carboxymethyloxime is a synthetic derivative of progesterone, a key hormone involved in the menstrual cycle, pregnancy, and embryogenesis in humans. This compound is primarily used in biochemical research and clinical diagnostics due to its ability to interact with progesterone receptors. It is classified as a progestin, which means it mimics the action of natural progesterone in the body.
Progesterone 3-carboxymethyloxime is synthesized from progesterone through chemical modifications. The primary method involves reacting progesterone with hydroxylamine to form an oxime, followed by carboxymethylation to yield the final product.
This compound falls under the category of synthetic progestins and is utilized in various scientific applications, including immunoassays and receptor studies.
The synthesis of progesterone 3-carboxymethyloxime typically involves two main steps:
The molecular formula for progesterone 3-carboxymethyloxime is , with a molecular weight of approximately 387.52 g/mol. The structure features a steroid backbone characteristic of progesterone, modified with an oxime and a carboxymethyl group at the 3-position.
Progesterone 3-carboxymethyloxime can undergo several chemical reactions:
Progesterone 3-carboxymethyloxime acts primarily as a progestin by binding to progesterone receptors (PR) in various tissues, particularly in reproductive organs and other target tissues like the thymus.
Progesterone 3-carboxymethyloxime has several scientific applications:
The structural modification of progesterone began in the mid-20th century to address the pharmacokinetic limitations of native progesterone, particularly its poor oral bioavailability and rapid hepatic metabolism. Early derivatives like medroxyprogesterone acetate (MPA) and 17α-hydroxyprogesterone caproate were developed to enhance metabolic stability through esterification at the C17 position [2] [4]. These modifications yielded compounds with extended half-lives but introduced unintended receptor cross-reactivities—MPA exhibited glucocorticoid activity, while norethisterone derivatives demonstrated androgenic effects [7]. The 1970s marked a pivotal shift toward targeted modifications at the C3 position, driven by the need for antigenically distinct progesterone analogs for immunoassays. This era saw the development of progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) as a critical reagent that retained receptor affinity while enabling covalent conjugation to carrier proteins [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5